molecular formula C22H22ClN3O5 B560679 AKP-11

AKP-11

Cat. No.: B560679
M. Wt: 443.9 g/mol
InChI Key: YHNUTRJSCOJJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AKP-11 is a sphingosine-1-phosphate receptor 1 (S1P1) agonist. It binds to S1P1 and activates intracellular signaling pathways, including AKT and ERKs. Unlike FTY720, another S1P1 agonist, this compound’s mechanism of S1P1 downregulation is independent of sphingosine kinase activity, making it a direct agonist of S1P1 .

Scientific Research Applications

AKP-11 has promising applications in several fields:

    Chemistry: Researchers explore its role as an S1P1 modulator.

    Biology: this compound’s impact on cellular processes and immune responses is an active area of study.

    Medicine: It shows potential in treating autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE).

    Industry: Although industrial applications are not yet established, this compound’s unique properties warrant further investigation.

Mechanism of Action

Target of Action

AKP-11, also known as 2-Amino-2-(5-(5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl)benzofuran-2-yl)propane-1,3-diol, primarily targets the Sphingosine-1-phosphate receptor 1 (S1P1) . S1P1 is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte egress from lymphoid organs .

Mode of Action

This compound acts as a direct agonist of S1P1 . Upon binding to S1P1, this compound is internalized and activates intracellular AKT and ERKs cellular signaling pathways . Unlike FTY720, another S1P1 agonist, this compound mediated S1P1 downregulation is independent of sphingosine kinase activity .

Biochemical Pathways

The activation of S1P1 by this compound leads to the internalization of the receptor and the activation of downstream signaling pathways, including the AKT and ERKs pathways . These pathways play a key role in cell survival, proliferation, and migration.

Result of Action

The activation of S1P1 by this compound leads to a decrease in lymphocyte egress, resulting in lymphopenia . This effect is similar to that of FTY720 but is milder and reversible with this compound . This suggests that this compound may have a therapeutic effect in conditions where reducing lymphocyte migration is beneficial, such as in autoimmune disorders .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, it has been shown to be safe and well-tolerated in two Phase-1 studies when applied to subjects with psoriasis and atopic dermatitis . The efficacy of this compound in these studies suggests that the topical application in a skin environment is conducive to its action .

Preparation Methods

Industrial Production: Information on large-scale industrial production methods for AKP-11 is limited. research efforts are ongoing to optimize its synthesis for potential therapeutic applications.

Chemical Reactions Analysis

AKP-11 undergoes various chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions remain undisclosed

Comparison with Similar Compounds

While detailed comparisons are scarce, AKP-11 stands out due to its direct S1P1 agonism. Similar compounds include FTY720 (which indirectly modulates S1P1) and other S1P receptor agonists.

Properties

IUPAC Name

2-amino-2-[5-[5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5/c1-2-7-29-18-6-4-14(9-16(18)23)21-25-20(26-31-21)13-3-5-17-15(8-13)10-19(30-17)22(24,11-27)12-28/h3-6,8-10,27-28H,2,7,11-12,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNUTRJSCOJJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OC(=C4)C(CO)(CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of product of Step D (0.1 g, 0.17 mmol) in CH2Cl2 (0.5 ml) TFA (1 ml) was added. After stirring for 1 h at room temperature, EtOH (2 ml) was added and stirring was continued for additional 1 h. The mixture was evaporated to dryness and the residue was purified by FCC (SiO2, CH2Cl2 saturated with concentrated NH4OH/MeOH; 98:2) to give the title product (0.035 g, 46%) as colourless solid. 1H-NMR (DMSO-d6) 8.3 (d, 1H, J=1.11 Hz); 8.15 (d, 1H, J=2.01 Hz); 8.09 (dd, 1H, J=8.67, 2.04 Hz); 7.94 (dd, 1H, J=8.58, 1.53 Hz); 7.68 (d, 1H, J=8.61 Hz); 7.37 (d, 1H, J=8.76 Hz); 6.92 (s, 1H); 4.91 (b, 2H); 4.14 (t, 2H, J=6.36 Hz); 3.69 (d, 2H, J=10.6 Hz); 3.59 (d, 2H, J=10.6 Hz); 1.83-1.72 (m, 2H); 0.97 (t, 3H, J=7.41 Hz).
Name
product
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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